Tetrazine-NHS Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

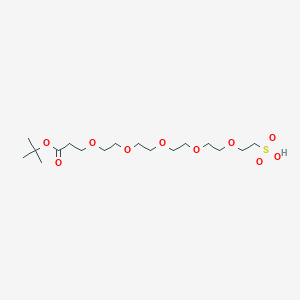

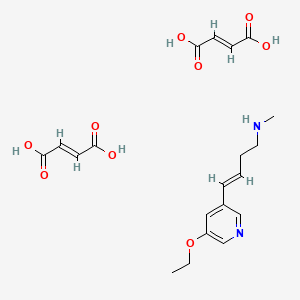

Tetrazine-NHS ester is an NHS activated tetrazine derivative . It demonstrates exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile . The chemical stability of tetrazines is substantially lower compared to methyltetrazines .

Synthesis Analysis

Tetrazine synthesis involves various synthetic routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Molecular Structure Analysis

The empirical formula of this compound is C14H11N5O4 . It has a molecular weight of 313.27 .Chemical Reactions Analysis

This compound reacts with primary amines at neutral or slightly basic pH to form covalent bonds . It demonstrates exceptionally fast kinetics, generally at least 10-fold faster compared to methyl substituted tetrazines .Physical And Chemical Properties Analysis

This compound is a powder form . It has a melting point of 171-177 °C . It is stable at a storage temperature of -20°C .科学的研究の応用

Tetrazine cycloadditions have been successfully applied to live cell labeling. The reaction between Tetrazines and norbornene is high yielding, selective, and fast in aqueous media, making it suitable for in vitro labeling experiments and potentially useful for in vivo pretargeted imaging under various modalities (Devaraj, Weissleder, & Hilderbrand, 2008).

Tetrazine ligations are being applied to live cell and in vivo chemistry, including imaging of glycans on live cells and development of imaging probes for positron emission tomography. They are particularly useful for pretargeted imaging of cancer cell biomarkers (Šečkutė & Devaraj, 2013).

Advancements in Tetrazine bioorthogonal chemistry have led to the creation of high-quality fluorogenic probes and the development of new methods for synthesizing Tetrazines and dienophiles. These developments have broadened the potential applications of Tetrazine ligations in research and diagnostics (Wu & Devaraj, 2018).

Tetrazine reactions, a class of inverse electron-demand Diels–Alder reactions, are attractive tools for bioorthogonal applications due to their rapid tunable reaction rate and highly fluorogenic properties. They have been used for elucidating biological functions and messages in vitro and in vivo, across a wide range of biomolecules (Wu & Devaraj, 2016).

New approaches to synthesize unsymmetrical and 3-monosubstituted Tetrazines have been developed, enabling the creation of probes for bioorthogonal chemistry with favorable kinetics, small size, and hydrophilicity. These have been applied in labeling of endogenous monoacylglycerol lipase in live cells (Xie et al., 2020).

A method for synthesizing Tetrazines directly from nitriles using Lewis acid transition metal catalysts has been developed, increasing the accessibility of Tetrazines and potentially broadening their applications in bioorthogonal conjugations (Yang et al., 2012).

作用機序

Target of Action

The primary target of Tetrazine-NHS Ester is trans-cyclooctene (TCO) . TCO is a strained alkene that reacts with tetrazines in a bioorthogonal reaction . The NHS ester of this compound also reacts with primary amines , such as the side chain of lysine residues or aminosilane-coated surfaces .

Mode of Action

This compound demonstrates exceptionally fast cycloaddition kinetics with TCO as the dienophile . This reaction is known as a bioorthogonal reaction , which is a chemical reaction that can occur inside a living organism without interfering with native biochemical processes . The NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds .

Pharmacokinetics

One study mentions the importance of optimizing the pharmacokinetics of radiopharmaceuticals with short-lived radionuclides, such as astatine-211 . In this context, pretargeting, which involves priming the tumor with a modified monoclonal antibody capable of binding both the tumor antigen and the radiolabeled carrier, is mentioned as a valuable tool .

Result of Action

The result of the action of this compound is the formation of a stable dihydropyridazine linkage through a rapid IEDDA (Inverse Electron Demand Diels-Alder) reaction with TCO-tagged molecules . This allows for site-specific modification, enhancing the precision and efficacy of drug candidates .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The NHS ester reacts with primary amines at neutral or slightly basic pH . The compound is stored at −20°C , suggesting that it may be sensitive to temperature. Additionally, the chemical stability of tetrazines is substantially lower compared to methyltetrazines, thus requiring more careful selection of reagents and conditions for chemical transformation .

Safety and Hazards

将来の方向性

Tetrazine-NHS ester has been used in whole-animal proteome labeling, the capture of circulating tumor cells, tracking lipid modifications, and imaging glycosylation . It has also been used in drug delivery . The future of this compound lies in its potential for site-selective protein modification to prepare well-defined conjugates with preserved structures and good stability under biologically relevant conditions .

生化学分析

Biochemical Properties

Tetrazine-NHS Ester plays a crucial role in biochemical reactions, primarily through its ability to undergo rapid and selective cycloaddition with TCO. This reaction is known as the inverse electron demand Diels-Alder (iEDDA) reaction, which is one of the fastest bioorthogonal reactions reported. The compound interacts with amine-containing molecules, forming stable covalent bonds. This interaction is essential for labeling proteins, peptides, and other biomolecules in various biochemical assays .

Cellular Effects

This compound influences various cellular processes by facilitating the labeling and tracking of biomolecules within cells. It has been used in studies involving the purification of extracellular vesicles and the efficient genome editing of human cells using CRISPR-Cas technology. The compound’s ability to form stable conjugates with biomolecules allows researchers to monitor cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the iEDDA reaction with TCO. This reaction involves the formation of a covalent bond between the tetrazine moiety and the TCO group, resulting in a stable conjugate. This mechanism is highly specific and efficient, making it ideal for applications in bioorthogonal chemistry. The compound’s interaction with amine-containing molecules further enhances its utility in labeling and tracking biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its chemical stability and degradation. The compound is known to have lower chemical stability compared to methyltetrazines, requiring careful selection of reagents and conditions for chemical transformations. Despite this, this compound remains within an acceptable range for many applications. Long-term studies have shown that the compound can maintain its labeling efficiency and stability under appropriate storage conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can be used effectively at various concentrations, with higher doses potentially leading to toxic or adverse effects. It is essential to optimize the dosage to achieve the desired labeling or therapeutic outcomes while minimizing any potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to undergo rapid cycloaddition with TCO allows it to participate in various metabolic processes, influencing metabolic flux and metabolite levels. These interactions are crucial for its applications in biochemical assays and drug delivery systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable conjugates with biomolecules ensures its efficient localization and accumulation in specific cellular compartments. This property is particularly valuable for imaging and tracking studies .

Subcellular Localization

This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, including the cytoplasm and organelles, depending on the nature of the conjugated biomolecule. This localization is essential for its activity and function in labeling and imaging applications .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O4/c20-11-5-6-12(21)19(11)23-13(22)7-9-1-3-10(4-2-9)14-17-15-8-16-18-14/h1-4,8H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWDYVDDJMYIQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)C3=NN=CN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione](/img/structure/B611234.png)

![(4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone](/img/structure/B611244.png)

![3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)